Cas no 101617-91-8 (2-Chloro-6-methoxyquinoline-3-carbonitrile)
2-Chloro-6-methoxyquinoline-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Quinolinecarbonitrile,2-chloro-6-methoxy-
- 2-CHLORO-6-METHOXYQUINOLINE-3-CARBONITRILE
- 2-chloro-3-cyano-6-methoxyquinoline
- 2-chloro-6-methoxy-3-quinolinecarbonitrile
- 3-Quinolinecarbonitrile,2-chloro-6-methoxy
- 6-methoxy-2-chloro-3-cyanoquinoline
- AKOS BB-7576
- FT-0726309
- AB12692
- F84155
- HMS3362B18
- BEA61791
- DTXSID80357721
- EN300-141640
- SCHEMBL1289560
- 2-Chloro-6-methoxy-quinoline-3-carbonitrile
- Oprea1_650306
- CHEMBL1349554
- MFCD02740422
- Oprea1_231687
- 2-chloranyl-6-methoxy-quinoline-3-carbonitrile
- HMS1620L19
- CS-0439761
- HMS2638D17
- MLS000693020
- 2-chloro-6-methoxyquinoline-3-carbonitrile, AldrichCPR
- SMR000285896
- BDBM63387
- cid_865612
- AKOS000589750
- AMFXVCDHDIEGIM-UHFFFAOYSA-N
- 101617-91-8
- DB-058621
- 3-Quinolinecarbonitrile, 2-chloro-6-methoxy-
- 2-Chloro-6-methoxyquinoline-3-carbonitrile
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- MDL: MFCD02740422
- Inchi: 1S/C11H7ClN2O/c1-15-9-2-3-10-7(5-9)4-8(6-13)11(12)14-10/h2-5H,1H3
- InChI Key: AMFXVCDHDIEGIM-UHFFFAOYSA-N
- SMILES: ClC1=C(C#N)C=C2C=C(C=CC2=N1)OC
Computed Properties
- Exact Mass: 218.02500
- Monoisotopic Mass: 218.0246905g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 45.9Ų
Experimental Properties
- Density: 1.36
- Boiling Point: 396.5°Cat760mmHg
- Flash Point: 193.6°C
- Refractive Index: 1.64
- PSA: 45.91000
- LogP: 2.76848
2-Chloro-6-methoxyquinoline-3-carbonitrile Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Chloro-6-methoxyquinoline-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR3636-500mg |
2-Chloro-6-methoxyquinoline-3-carbonitrile |
101617-91-8 | 500mg |
£165.00 | 2025-02-20 | ||
| Apollo Scientific | OR3636-1g |
2-Chloro-6-methoxyquinoline-3-carbonitrile |
101617-91-8 | 1g |
£250.00 | 2025-02-20 | ||
| abcr | AB213186-250 mg |
2-Chloro-6-methoxyquinoline-3-carbonitrile, 95%; . |
101617-91-8 | 95% | 250mg |
€135.50 | 2023-05-06 | |
| abcr | AB213186-1 g |
2-Chloro-6-methoxyquinoline-3-carbonitrile, 95%; . |
101617-91-8 | 95% | 1g |
€288.50 | 2023-05-06 | |
| abcr | AB213186-5 g |
2-Chloro-6-methoxyquinoline-3-carbonitrile, 95%; . |
101617-91-8 | 95% | 5g |
€756.00 | 2023-05-06 | |
| Enamine | EN300-141640-0.05g |
2-chloro-6-methoxyquinoline-3-carbonitrile |
101617-91-8 | 95% | 0.05g |
$34.0 | 2023-06-06 | |
| Enamine | EN300-141640-0.1g |
2-chloro-6-methoxyquinoline-3-carbonitrile |
101617-91-8 | 95% | 0.1g |
$50.0 | 2023-06-06 | |
| Enamine | EN300-141640-0.25g |
2-chloro-6-methoxyquinoline-3-carbonitrile |
101617-91-8 | 95% | 0.25g |
$71.0 | 2023-06-06 | |
| Enamine | EN300-141640-0.5g |
2-chloro-6-methoxyquinoline-3-carbonitrile |
101617-91-8 | 95% | 0.5g |
$113.0 | 2023-06-06 | |
| Enamine | EN300-141640-1.0g |
2-chloro-6-methoxyquinoline-3-carbonitrile |
101617-91-8 | 95% | 1g |
$145.0 | 2023-06-06 |
2-Chloro-6-methoxyquinoline-3-carbonitrile Suppliers
2-Chloro-6-methoxyquinoline-3-carbonitrile Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-Chloro-6-methoxyquinoline-3-carbonitrile
Introduction to 2-Chloro-6-methoxyquinoline-3-carbonitrile (CAS No. 101617-91-8)
2-Chloro-6-methoxyquinoline-3-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 101617-91-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline class, a structurally diverse family of molecules known for their broad spectrum of biological activities and pharmacological relevance. The presence of both chloro and methoxy substituents, along with a nitrile group at the 3-position, endows this molecule with unique electronic and steric properties that make it a valuable scaffold for drug discovery and development.
The quinoline scaffold has a long history in medicinal chemistry, with numerous derivatives having been explored for their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. Among these derivatives, 2-Chloro-6-methoxyquinoline-3-carbonitrile stands out due to its structural features that enhance its potential as a bioactive molecule. The chloro group at the 2-position can participate in hydrogen bonding interactions with biological targets, while the methoxy group at the 6-position can influence the electronic distribution of the quinoline ring, thereby modulating its reactivity and binding affinity. The nitrile group at the 3-position introduces a polar moiety that can further enhance solubility and interact with specific biological sites.
Recent advancements in computational chemistry and high-throughput screening have facilitated the identification of novel quinoline derivatives with enhanced pharmacological profiles. 2-Chloro-6-methoxyquinoline-3-carbonitrile has been investigated in several preclinical studies for its potential applications in treating various diseases. One of the most promising areas of research has been its role in anticancer therapy. Studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and inhibiting key signaling pathways involved in tumor growth and survival. The ability of 2-Chloro-6-methoxyquinoline-3-carbonitrile to selectively target cancer cells while minimizing toxicity to healthy cells makes it an attractive candidate for further development.
In addition to its anticancer properties, 2-Chloro-6-methoxyquinoline-3-carbonitrile has also shown promise in combating infectious diseases. Quinoline derivatives are well-known for their activity against malaria parasites, and modifications to the quinoline core have led to the development of more effective antimalarial agents. Research has indicated that 2-Chloro-6-methoxyquinoline-3-carbonitrile exhibits potent activity against both drug-sensitive and drug-resistant strains of *Plasmodium falciparum*. This is attributed to its ability to interfere with essential processes in the parasite's lifecycle, such as hemoglobin digestion and heme detoxification. Furthermore, its structural features may contribute to reduced resistance development compared to older-generation antimalarials.
The synthesis of 2-Chloro-6-methoxyquinoline-3-carbonitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Typically, the synthesis begins with the condensation of appropriately substituted acrylonitriles with aromatic aldehydes or ketones under basic conditions, followed by functional group transformations such as chlorination and methylation. Advances in synthetic methodologies have enabled more efficient routes to this compound, including catalytic processes that minimize waste and improve scalability.
The pharmacokinetic properties of 2-Chloro-6-methoxyquinoline-3-carbonitrile are also an area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its therapeutic efficacy and safety profile. Preliminary studies suggest that this compound exhibits moderate oral bioavailability and a reasonable half-life in vivo, which would allow for once-daily dosing in clinical settings. Additionally, its metabolic stability appears to be favorable for further development into a viable drug candidate.
One of the key challenges in developing new drugs based on quinoline derivatives is overcoming potential toxicity issues associated with this class of compounds. However, 2-Chloro-6-methoxyquinoline-3-carbonitrile has shown encouraging results in toxicity assays, demonstrating low acute toxicity when tested in vitro and in animal models. This suggests that it may have a favorable safety profile compared to other quinolines studied previously. Further investigations into its long-term safety are warranted but preliminary findings are promising.
The future directions for research on 2-Chloro-6-methoxyquinoline-3-carbonitrile include exploring its potential as an inhibitor of enzyme targets involved in inflammatory diseases and neurodegenerative disorders. Quinoline derivatives have been implicated in modulating various inflammatory pathways, making them attractive candidates for treating conditions such as rheumatoid arthritis or multiple sclerosis. Moreover, some quinolines exhibit neuroprotective effects in preclinical models, which could be exploited for treating Alzheimer's disease or Parkinson's disease.
In conclusion,2-Chloro-6-methoxyquinoline-3-carbonitrile (CAS No. 101617-91-8) is a versatile heterocyclic compound with significant potential in pharmaceutical applications. Its unique structural features enable it to interact with multiple biological targets across various disease categories including cancer and infectious diseases. While further research is needed to fully elucidate its therapeutic profile and safety profile,2-Chloro-6-methoxyquinoline-3-carbonitrile represents an exciting opportunity for drug discovery efforts aimed at developing novel treatments for unmet medical needs.
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